2-(5-Cyanothiophen-4-YL)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyanothiophen-4-YL)benzoic acid is an organic compound with the molecular formula C12H7NO2S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 5-cyanothiophen-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanothiophen-4-YL)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 5-cyanothiophene-2-boronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(5-Cyanothiophen-4-YL)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyanothiophen-4-YL)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(5-Cyanothiophen-4-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 2-(5-Cyanothiophen-4-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyanothiophen-2-yl)benzoic acid
- 4-(5-Aminosulfonylthiophen-2-yl)benzoic acid
- 4-(5-Methylpyridin-2-yl)benzoic acid
Uniqueness
2-(5-Cyanothiophen-4-YL)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H7NO2S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-(2-cyanothiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H7NO2S/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-6H,(H,14,15) |
InChI Key |
DGJXKRTXLSURKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.